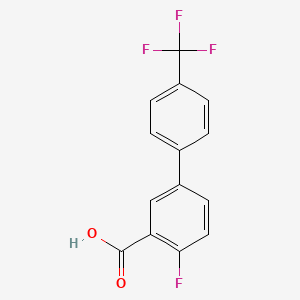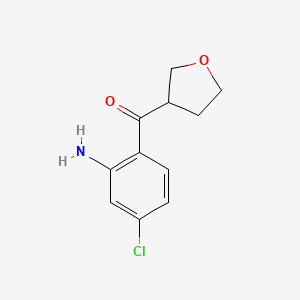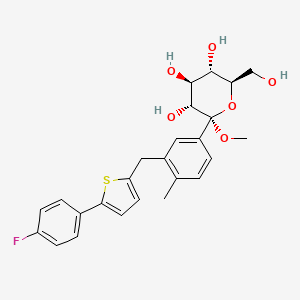
Caffeoylputrescine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Caffeoylputrescine is a naturally occurring compound found in various plants It is a conjugate of caffeic acid and putrescine, belonging to the hydroxycinnamic acid amide group
Preparation Methods
Synthetic Routes and Reaction Conditions: Caffeoylputrescine can be synthesized through the enzymatic reaction catalyzed by putrescine N-hydroxycinnamoyltransferase. This enzyme facilitates the transfer of the caffeoyl group from caffeoyl-CoA to putrescine, resulting in the formation of this compound .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: Caffeoylputrescine undergoes various chemical reactions, including:
Oxidation: It can be oxidized by hydroxyl radicals, leading to the formation of different oxidation products.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: It can participate in substitution reactions, particularly involving the amino groups.
Common Reagents and Conditions:
Oxidation: Hydroxyl radicals are common oxidizing agents used in the oxidation of this compound.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions include various oxidized derivatives and substituted compounds, which can have different biological activities and properties.
Scientific Research Applications
Chemistry: It is used as a model compound to study the behavior of hydroxycinnamic acid amides and their derivatives.
Medicine: There is ongoing research into its potential therapeutic applications, including its antioxidant and anti-inflammatory properties.
Mechanism of Action
Caffeoylputrescine is similar to other hydroxycinnamic acid amides, such as feruloylputrescine and dicaffeoylspermidine. it is unique in its specific combination of caffeic acid and putrescine, which gives it distinct properties and biological activities .
Comparison with Similar Compounds
- Feruloylputrescine
- Dicaffeoylspermidine
- Caffeoylquinic Acid
- Feruloylglycoside
- Feruloyl-3-methoxytyramine Glycoside
These compounds share structural similarities but differ in their specific functional groups and biological activities .
Properties
CAS No. |
1400-81-3 |
|---|---|
Molecular Formula |
C13H19ClN2O3 |
Molecular Weight |
286.756 |
IUPAC Name |
(E)-N-(4-aminobutyl)-3-(3,4-dihydroxyphenyl)prop-2-enamide;hydrochloride |
InChI |
InChI=1S/C13H18N2O3.ClH/c14-7-1-2-8-15-13(18)6-4-10-3-5-11(16)12(17)9-10;/h3-6,9,16-17H,1-2,7-8,14H2,(H,15,18);1H/b6-4+; |
InChI Key |
VHGSBZCXJATSMZ-CVDVRWGVSA-N |
SMILES |
C1=CC(=C(C=C1C=CC(=O)NCCCCN)O)O.Cl |
Synonyms |
(E)-N-(4-Aminobutyl)-3-(3,4-dihydroxyphenyl)acrylamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(2R,4R)-4-butyl-N-[(1R,2R)-2-hydroxy-1-[(2R,3R,4S,5R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methylpyrrolidine-2-carboxamide](/img/structure/B580309.png)



![3-Boc-8-hydroxy-3-azabicyclo[3.2.1]octane](/img/structure/B580318.png)

